
2-phenoxy-N-(2-phenoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(2-phenoxyphenyl)propanamide, also known as KPP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amides and has been found to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(2-phenoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported its potential use in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. Additionally, it has also been found to exhibit antimicrobial activity against various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-(2-phenoxyphenyl)propanamide is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. It has also been found to modulate the activity of various enzymes and transcription factors involved in these processes.
Biochemical and Physiological Effects:
Studies have reported that 2-phenoxy-N-(2-phenoxyphenyl)propanamide exhibits several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of various enzymes involved in oxidative stress, and induce apoptosis in cancer cells. Additionally, it has also been found to increase the levels of antioxidant enzymes and reduce the levels of reactive oxygen species in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-phenoxy-N-(2-phenoxyphenyl)propanamide in lab experiments include its ease of synthesis, low toxicity, and wide range of biological activities. However, its limitations include its poor solubility in water and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-phenoxy-N-(2-phenoxyphenyl)propanamide. These include further studies on its mechanism of action, optimization of its pharmacological properties, and the development of more potent analogs with improved therapeutic efficacy. Additionally, studies on its potential use in combination with other drugs for the treatment of various diseases should also be explored.
Métodos De Síntesis
The synthesis of 2-phenoxy-N-(2-phenoxyphenyl)propanamide involves the reaction of 2-phenoxyphenylacetic acid with thionyl chloride to form 2-phenoxyphenylacetyl chloride. This intermediate is then reacted with 2-phenoxyaniline to produce the final product, 2-phenoxy-N-(2-phenoxyphenyl)propanamide. The synthesis of this compound has been reported in several scientific journals and can be easily replicated in a laboratory setting.
Propiedades
Fórmula molecular |
C21H19NO3 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-phenoxy-N-(2-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C21H19NO3/c1-16(24-17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)25-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23) |
Clave InChI |
PBEYDLIUPWDCLX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1OC2=CC=CC=C2)OC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NC1=CC=CC=C1OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



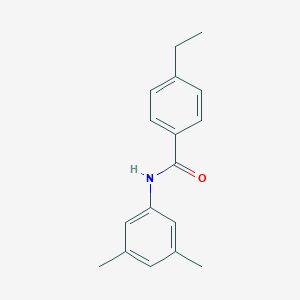


![2-(4-chlorobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B290412.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290417.png)
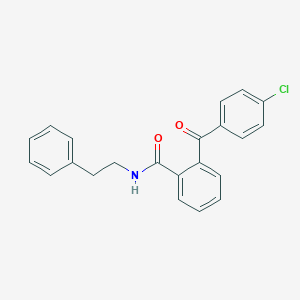
![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B290422.png)
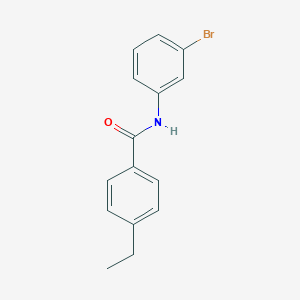


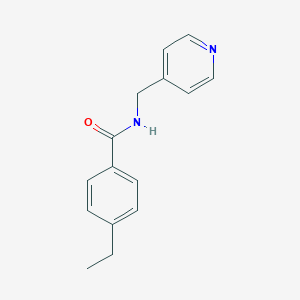
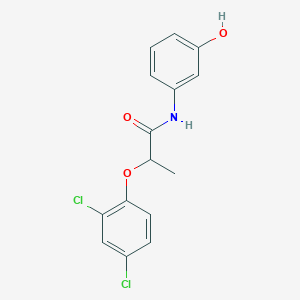

![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)